molecular formula C12H16F3N B2833107 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine CAS No. 1020972-76-2

3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine

Cat. No.: B2833107
CAS No.: 1020972-76-2
M. Wt: 231.262
InChI Key: RCXBZUFVURRCHY-UHFFFAOYSA-N
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Description

3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Applications in Organic Synthesis

3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine serves as a versatile building block in organic synthesis. It is employed in the synthesis of various fluorinated compounds, including:

  • Fluorinated Fused-Ring Pyrazoles : This compound is utilized to synthesize new tricyclic structures that exhibit unique biological activities.
  • Trifluoromethylpyridines : These derivatives are crucial in developing agrochemicals and pharmaceuticals due to their structural motifs.

Table 1: Key Applications in Organic Synthesis

ApplicationDescription
Synthesis of Tricyclic CompoundsUsed as a precursor for creating biologically active tricyclic structures.
TrifluoromethylpyridinesKey structural motifs in agrochemical and pharmaceutical development.

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise in drug development:

  • Enhanced Pharmacokinetics : The presence of the trifluoromethyl group improves the compound's pharmacokinetic properties, making it suitable for designing new therapeutic agents.
  • Biological Activity Modulation : Studies indicate that this compound can modulate various biological pathways, enhancing its potential as a drug candidate.

Case Study: Drug Development

Research has indicated that derivatives of this compound have been explored for their anti-cancer properties. For instance, compounds synthesized from this amine have demonstrated significant activity against human liver carcinoma cell lines (HepG2), suggesting a pathway for developing anticancer therapies.

Material Science

The compound's unique physicochemical properties make it valuable in material science:

  • Functional Materials : Trifluoromethylated compounds derived from this compound are used to create advanced materials with specific functionalities.

Table 2: Applications in Material Science

ApplicationDescription
Functional MaterialsUtilized in developing materials with tailored properties for electronics and coatings.

Agrochemical Applications

The trifluoromethyl group is a critical feature in many agrochemicals:

  • Pesticides and Herbicides : Compounds derived from this compound have been incorporated into various agrochemical formulations, enhancing their efficacy.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Biological Activity

Overview

3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine is an organic compound notable for its structural features, including a trifluoromethyl group that significantly influences its chemical reactivity and biological activity. This compound is part of a broader class of amines that have been studied for their potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This property is crucial for its interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways through interaction with specific molecular targets. The trifluoromethyl group not only increases the compound's lipophilicity but also alters its electronic properties, which can enhance binding affinity to target proteins.

Enzyme Inhibition

Research has indicated that compounds with similar structures exhibit enzyme inhibition properties. For instance, a study highlighted that derivatives of trifluoromethyl phenyl amines showed moderate inhibition against carbonic anhydrase-II, suggesting a potential pathway for therapeutic applications in conditions where modulation of this enzyme is beneficial .

Case Studies and Research Findings

  • Study on Anticancer Activity : A related compound was evaluated for its anticancer properties against various human cancer cell lines. The results demonstrated a significant reduction in cell viability, indicating potential as an anticancer agent .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of similar trifluoromethyl compounds. The findings revealed moderate activity against antibiotic-resistant bacteria, providing insights into their potential use in treating infections caused by resistant strains .
  • Structure-Activity Relationship (SAR) : Several studies have explored the SAR of trifluoromethyl-substituted amines. These studies suggest that modifications in the side chains can lead to enhanced biological activities, such as increased potency against specific targets .

Data Tables

Biological Activity Target Effect Reference
Enzyme InhibitionCarbonic Anhydrase-IIModerate inhibition
AnticancerVarious Cancer Cell LinesSignificant reduction in viability
AntimicrobialAntibiotic-resistant BacteriaModerate activity

Properties

IUPAC Name

3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-8(2)6-11(16)9-4-3-5-10(7-9)12(13,14)15/h3-5,7-8,11H,6,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXBZUFVURRCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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